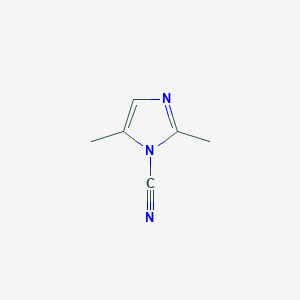
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective protection of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and protect groups under controlled conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloroformate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids with different protecting groups .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenation conditions, allowing for the controlled release of the free amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-6-(tert-butoxycarbonylamino)-6-oxohexanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group.
(S)-2-Amino-6-(fluorenylmethoxycarbonylamino)-6-oxohexanoic acid: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
83793-27-5 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-amino-6-oxo-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(13(18)19)7-4-8-12(17)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,15H2,(H,18,19)(H,16,17,20) |
InChI-Schlüssel |
DAJNQRSAOOCCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3359051.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B3359056.png)

![3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B3359059.png)







![hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one](/img/structure/B3359139.png)

